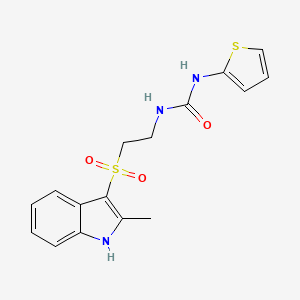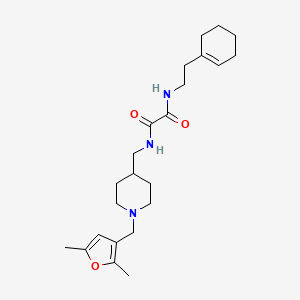
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is critical for the regulation of p53, a tumor suppressor protein that plays a crucial role in preventing cancer development. MI-773 has shown potential as a cancer therapeutic agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Chemical Reactions
Urea and thiourea derivatives play a significant role in chemical synthesis. For example, the Lossen rearrangement process, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrates a method for converting carboxylic acids into ureas, highlighting the synthetic versatility of urea compounds in producing a variety of chemical structures without racemization and under environmentally friendly conditions (Thalluri et al., 2014). This process is compatible with common N-protecting groups and offers a one-pot synthesis route, which could be relevant for the modification or synthesis of complex molecules like 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea.
Pharmacological Applications
The design and synthesis of flexible urea derivatives as acetylcholinesterase inhibitors reveal the potential of these compounds in medicinal chemistry. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, which was optimized by adjusting the spacer length and substituents to enhance interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). This suggests that modifying the urea and thiourea frameworks could lead to new therapeutic agents, potentially including derivatives of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea.
Environmental and Agricultural Applications
Sulfonylurea compounds, such as sulfosulfuron, have applications in agriculture as herbicides. The degradation behavior of sulfosulfuron under various abiotic factors, including pH, temperature, and sunlight exposure, was studied to understand its environmental stability and the pathways of its degradation (Saha & Kulshrestha, 2002). This research underscores the importance of understanding the environmental impact of sulfonylurea-based compounds, which could extend to derivatives like 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, especially in terms of their stability, degradation, and potential effects on ecosystems.
properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11-15(12-5-2-3-6-13(12)18-11)24(21,22)10-8-17-16(20)19-14-7-4-9-23-14/h2-7,9,18H,8,10H2,1H3,(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPDFGLYFHBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)


![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)
![[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2387712.png)


![2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2387715.png)
![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)
![3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2387717.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2387719.png)
